[2-(4-Fluorophenyl)benzylamine hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

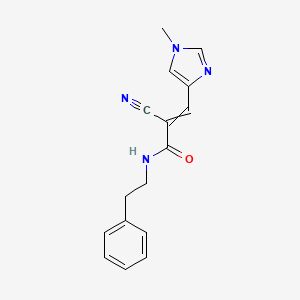

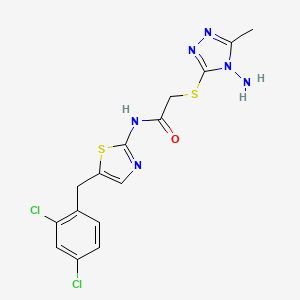

2-(4-Fluorophenyl)benzylamine hydrochloride (2-FBA HCl) is an organic compound containing a benzene ring with a fluorophenyl substituent and a hydrochloride group. It is a white solid with a melting point of 124.5°C and a boiling point of 253.6°C. It has a molecular formula of C13H13ClF and a molecular weight of 226.7 g/mol. 2-FBA HCl is a useful reagent for organic synthesis and has been used in a wide range of scientific research applications.

Scientific Research Applications

Synthesis of Tris-Iron (III) Chelates

This compound is utilized in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands . These chelates are significant due to their potential applications in medicine and environmental remediation, particularly in the treatment of iron overload conditions.

Radiolabeling for Diagnostic Imaging

The compound reacts with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate . This process is crucial for creating 18F-labeled compounds used in positron emission tomography (PET), which is a powerful diagnostic imaging technique in oncology, neurology, and cardiology.

Potassium Channel Blocking

[2-(4-FLUOROPHENYL)BENZYLAMINE HCL] serves as a potassium channel blocking agent . Potassium channels are involved in numerous physiological processes, and their blockers are important for the study of cardiac arrhythmias, epilepsy, and other conditions.

Pharmaceutical Applications

Fluorinated phenylalanines, such as this compound, have considerable industrial and pharmaceutical applications . They are used as enzyme inhibitors, therapeutic agents, and in topography imaging of tumor ecosystems using PET.

Protein Stability Enhancement

Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines . This modification can significantly prolong the effective life of these biomolecules in clinical settings.

Organic Synthesis Building Block

The compound is an important building block for the synthesis of various organic molecules . Its presence in a molecular structure can influence the reactivity, stability, and overall properties of the synthesized compounds.

Benzylic Position Reactions

It can undergo reactions at the benzylic position, which is a key site for chemical transformations in organic synthesis . This includes free radical bromination and nucleophilic substitution, which are fundamental reactions in medicinal chemistry.

Eco-Friendly Synthesis of Hetero-Aromatics

The compound has been used in eco-friendly and highly efficient methods for the synthesis of hetero-aromatic compounds . These methods are valuable for developing sustainable practices in chemical research and industry.

Future Directions

properties

IUPAC Name |

[2-(4-fluorophenyl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN.ClH/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15;/h1-8H,9,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPHXUJGWSXSRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid](/img/structure/B2918510.png)

![2-Azabicyclo[3.1.0]hexan-3-one](/img/structure/B2918511.png)

![3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2918512.png)

![1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2918521.png)

![N-methyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2918523.png)

![3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2918524.png)